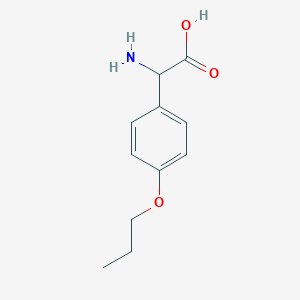

Amino(4-propoxyphenyl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Amino(4-propoxyphenyl)acetic acid is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 . It is used in scientific research and has diverse applications ranging from drug development to organic synthesis .

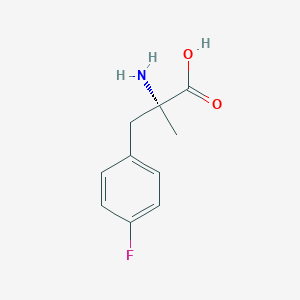

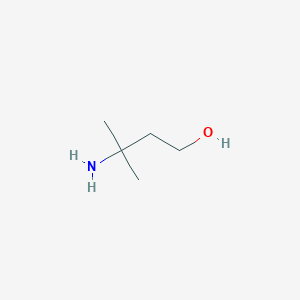

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using methods similar to those used for other amino acids . These methods often involve the use of mass spectrometry and other analytical techniques.Chemical Reactions Analysis

The chemical reactions involving this compound can be analyzed using methods similar to those used for other amino acids . These methods often involve studying the reactions of the amino group and the carboxyl group in the amino acid.Physical And Chemical Properties Analysis

Amino acids, including this compound, are typically non-volatile crystalline solids with high melting points due to their ionic properties . They are soluble in water and ethanol (polar solvents) and insoluble in non-polar solvents like benzene .科学的研究の応用

Corrosion Inhibition

Amino acids, possessing functional groups like –NH2 (amine) and –COOH (carboxylic acid), have been investigated for their corrosion inhibitive performance on metals. Quantum chemical calculations and molecular dynamic simulations have been employed to understand the corrosion inhibition effects of these amino acids in different phases, including gas, water, acetic acid, and formic acid. Among the studied amino acids, arginine showed the best corrosion inhibitor performance (Kaya et al., 2016).

Environmental and Biochemical Applications

A biochemical hypothesis explored the response of enhanced biological phosphorus removal biomass to various organic substrates, including volatile fatty acids (VFAs) and amino acids. The study provided insights into the biochemical pathways involved in phosphorus removal in wastewater treatment processes (Hood & Randall, 2001).

Adsorption and Sensitivity towards Pesticides

The adsorption behavior of 2,4,5-Trichlorophenoxy acetic acid (a systemic herbicide) on poly-o-toluidine Zr(IV) phosphate was studied, revealing effective adsorption from aqueous solutions. This research is significant for understanding how to remove pesticides from water, enhancing environmental safety (Khan & Akhtar, 2011).

Synthesis and Identification of New Compounds

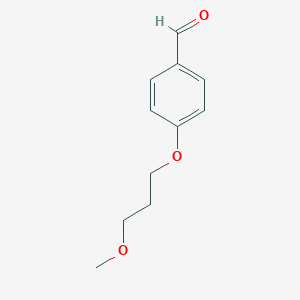

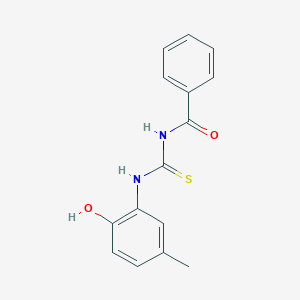

Research on the synthesis and spectroscopic identification of new compounds containing 1,3,4-thiadiazole units based on 4-n-propoxy benzoic acid was conducted. This work contributes to the development of new materials with potential applications in pharmaceuticals and materials science (Azeez & Hamad, 2017).

Enhancement of Spectroscopic Methods

A method to enhance nuclear magnetic resonance spectra of biomolecules using acetic anhydride, which reacts quickly with the amine group of amino acids, was developed. This technique could be used to identify biomarkers with clinical significance through metabolic profiling (Wilson et al., 2009).

Safety and Hazards

Amino(4-propoxyphenyl)acetic acid is intended for research and development use only and is not recommended for medicinal, household, or other uses . In case of exposure, appropriate safety measures should be taken, such as moving to fresh air if inhaled, rinsing thoroughly with water if in contact with eyes, washing skin with soap and water if in contact with skin, and rinsing mouth if ingested .

将来の方向性

作用機序

Mode of Action

The exact mode of action of Amino(4-propoxyphenyl)acetic acid is currently unknown due to the lack of specific research on this compound . Typically, such compounds interact with their targets, leading to changes in the biochemical processes within the cell. The nature of these interactions and the resulting changes would depend on the specific targets involved.

生化学分析

Biochemical Properties

Amino(4-propoxyphenyl)acetic acid, like other amino acids, plays a crucial role in gene expression processes, including the adjustment of protein functions that facilitate messenger RNA (mRNA) translation . It can interact with various enzymes, proteins, and other biomolecules, influencing their function and activity .

Cellular Effects

The cellular effects of this compound are diverse and complex. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it may affect the regulation of glucose and lipid metabolism by influencing short-chain fatty acids .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression . For example, it may regulate protein synthesis at the translation level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, certain threshold effects may be observed in these studies, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes or cofactors and may affect metabolic flux or metabolite levels . For instance, it may be involved in the metabolism of the oxidative breakdown of alcohol in the liver .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that may involve specific transporters or binding proteins . Its localization or accumulation within cells can also be influenced .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . It may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

特性

IUPAC Name |

2-amino-2-(4-propoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-2-7-15-9-5-3-8(4-6-9)10(12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNHCNMXTBGHJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402875 |

Source

|

| Record name | amino(4-propoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

500695-51-2 |

Source

|

| Record name | amino(4-propoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid](/img/structure/B112607.png)

![2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate](/img/structure/B112631.png)